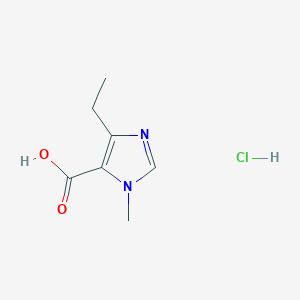![molecular formula C18H18ClNO4 B2785082 [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 926127-64-2](/img/structure/B2785082.png)
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as CEC, is a chemical compound that has been widely studied for its potential applications in scientific research. CEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.83 g/mol.
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the synthesis of complex organic molecules.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, this compound has been shown to have some toxicity in animal studies, which raises concerns about its safety for use in humans.
Zukünftige Richtungen
There are several future directions for research on [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Another area of research is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its impact on dopamine signaling in the brain.
Synthesemethoden
The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves the reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride to form 2-(4-ethoxyphenyl)acetyl chloride. This compound is then reacted with [(3-chlorophenyl)carbamoyl]methylamine to form this compound. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This has led to investigations into the potential use of this compound as a tool for studying dopamine transporters and their role in neurological disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUTCTWDYGCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


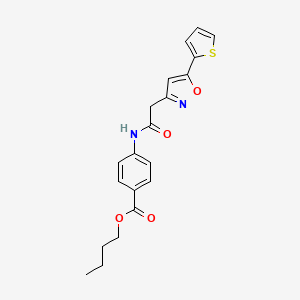
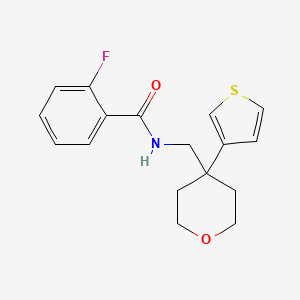
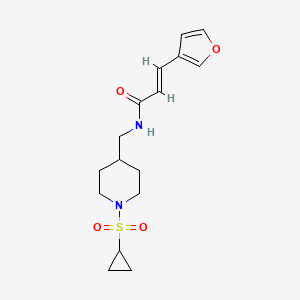
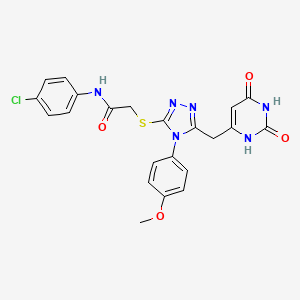
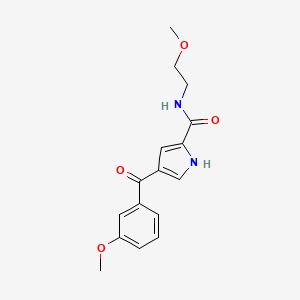
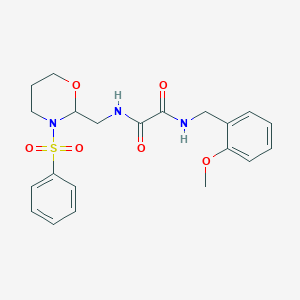
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
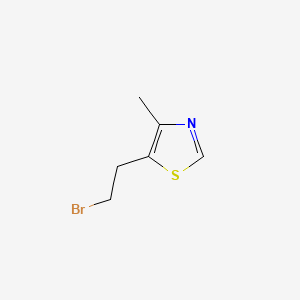
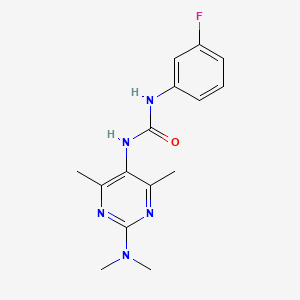


![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
